6-(t-Butyldimethylsilyloxy)-1-hexyne
Overview
Description
The compound “6-(t-Butyldimethylsilyloxy)-1-hexyne” likely belongs to the class of organosilicon compounds, which are often used in organic synthesis due to their reactivity and stability . The “t-Butyldimethylsilyloxy” group is a common protecting group in organic chemistry, particularly for alcohols .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, the general approach to synthesizing such compounds often involves the reaction of an alcohol with a silyl chloride in the presence of a base .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Organosilicon compounds generally have low reactivity and good thermal and chemical stability .Scientific Research Applications
Polymerization and Material Science
- A study by Yuan et al. (2005) describes the use of siloxy-substituted compounds in the polymerization of ethylene, leading to branched polyethylene. This illustrates the role of such compounds in developing new polymeric materials (Yuan et al., 2005).
Analytical Chemistry
- Gaskell and Brooks (1976) discuss the use of t-butyldimethylsilyl derivatives in gas chromatography-mass spectrometry for steroids, highlighting its importance in analytical methodologies (Gaskell & Brooks, 1976).
Carbohydrate Chemistry
- Research by Franke and Guthrie (1977) demonstrates the usefulness of the t-butyldimethylsilyl group as a blocking group in carbohydrate chemistry, particularly for derivatives of methyl α-D-glucopyranoside and sucrose (Franke & Guthrie, 1977).
Organic Synthesis
- Larsen and Stoodley (1989) investigated the influence of butadiene structure on the diastereofacial reactivity of specific derivatives, including t-butyldimethylsilyloxy derivatives, in asymmetric Diels–Alder reactions (Larsen & Stoodley, 1989).
Spectroscopy and Structural Analysis
- A study on the microwave spectrum of 1-hexyne, which includes the analysis of 6-(t-Butyldimethylsilyloxy)-1-hexyne, reveals the presence of multiple conformers, contributing to the understanding of molecular structures in spectroscopy (Atticks et al., 2001).
Catalysis and Chemical Reactions
- Research by Takahashi et al. (1995) discusses the hydrosilylation of specific compounds using t-butyldimethylsilyloxy derivatives in the context of synthesizing artificial inhibitors, demonstrating its utility in catalysis and synthetic chemistry (Takahashi et al., 1995).
Miscellaneous Applications
- Sugawara and Hashiyama (2007) explore the stereoselective nucleophilic substitution of certain acetates, highlighting the versatility of t-butyldimethylsilyloxy derivatives in organic synthesis (Sugawara & Hashiyama, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl-hex-5-ynoxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24OSi/c1-7-8-9-10-11-13-14(5,6)12(2,3)4/h1H,8-11H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFYLLBXPPJCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451745 | |
Record name | 6-(t-butyldimethylsilyloxy)-1-hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73448-13-2 | |
Record name | 6-(t-butyldimethylsilyloxy)-1-hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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